molecular formula C11H10ClNO B1600697 4-Chloro-7-methoxy-2-methylquinoline CAS No. 75896-68-3

4-Chloro-7-methoxy-2-methylquinoline

Cat. No.: B1600697
CAS No.: 75896-68-3
M. Wt: 207.65 g/mol
InChI Key: AAEHSBUWUZTZJG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of chloro, methoxy, and methyl groups on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with 2-methoxyacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield the desired quinoline derivative. The reaction typically proceeds through a Friedländer synthesis mechanism, involving the formation of an intermediate imine, followed by cyclization and aromatization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Scientific Research Applications

4-Chloro-7-methoxy-2-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxy-2-methylquinoline
  • 2-Chloro-7-methoxy-3-methylquinoline
  • 4-Chloro-8-methoxy-2-methylquinoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline

Uniqueness

4-Chloro-7-methoxy-2-methylquinoline is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 7-position and the chloro group at the 4-position can influence its electronic properties and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHSBUWUZTZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445366
Record name 4-Chloro-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-68-3
Record name 4-Chloro-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75896-68-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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